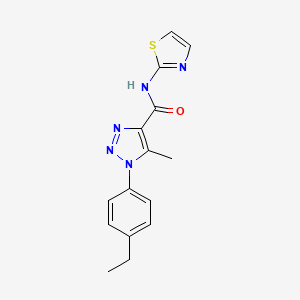
1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles and triazoles are both heterocyclic compounds that contain nitrogen and sulfur atoms . They are found in a wide range of natural products and have diverse biological activities . Thiazoles, for example, have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Triazoles, on the other hand, have shown excellent activity against various pathogens .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Triazole also has a five-membered ring but contains three nitrogen atoms and two carbon atoms.
Chemical Reactions Analysis
Thiazole and triazole rings can undergo various chemical reactions due to the presence of multiple reactive sites . The thiazole ring, for instance, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties . They are known to act against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The compound’s ability to inhibit bacterial DNA gyrase B is particularly noteworthy, as this enzyme is essential for bacterial DNA replication.
Anticancer Activity
The thiazole ring is a common feature in many anticancer drugs . It can interact with various biological targets in the cell, disrupting cancer cell proliferation. Research has shown that thiazole derivatives can be effective in treating different types of cancers, including those resistant to other treatments.
Agricultural Chemicals
In agriculture, thiazole compounds are used to create fungicides and pesticides . Their biocidal properties help protect crops from various diseases and pests, contributing to increased yield and food security.
Industrial Applications
Thiazole derivatives are utilized in industrial settings for their antibacterial properties, which are essential in preventing bacterial contamination in products and processes . They are also used in the synthesis of dyes and chemical reaction accelerators.
Environmental Science
Thiazole compounds play a role in environmental science as they are involved in the synthesis of chemicals that can potentially degrade environmental pollutants . Their reactivity due to the presence of sulfur and nitrogen atoms makes them suitable for environmental remediation processes.
Biochemical Research
In biochemistry, thiazole derivatives are used to study enzyme inhibition and receptor-ligand interactions . They serve as tools to understand biochemical pathways and the molecular basis of diseases, which can lead to the development of new therapeutic strategies.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . The compound’s thiazole ring, which contains sulfur and nitrogen atoms, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that the compound could have wide-ranging effects on various biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that the compound could have various molecular and cellular effects .
Action Environment
The compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and various organic solvents .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-3-11-4-6-12(7-5-11)20-10(2)13(18-19-20)14(21)17-15-16-8-9-22-15/h4-9H,3H2,1-2H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUQGIWTBFITEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

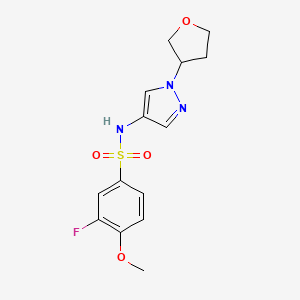
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)
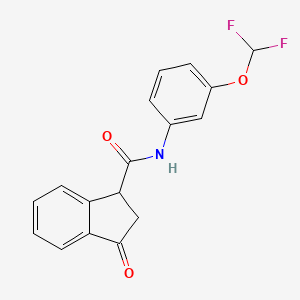
![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)

![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)
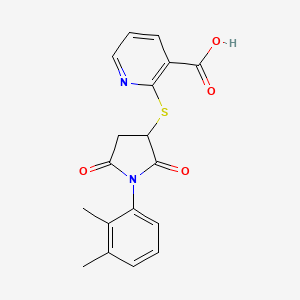
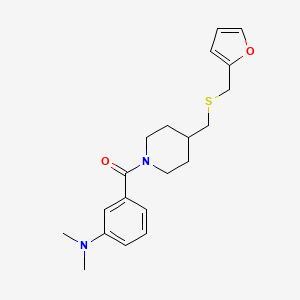




![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)
![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)